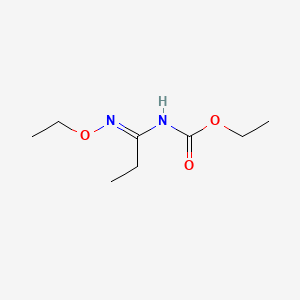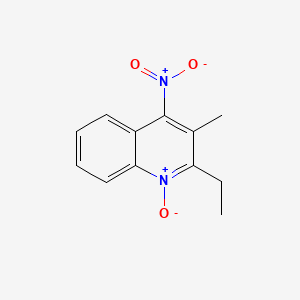
3,4-Dimethylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylhexanal is an organic compound belonging to the aldehyde family It is characterized by a six-carbon chain with two methyl groups attached to the third and fourth carbon atoms, and an aldehyde functional group at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 3,4-dimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.
Types of Reactions:
Oxidation: this compound can be further oxidized to 3,4-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylhexanoic acid
Reduction: 3,4-Dimethylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3,4-Dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a precursor in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dimethylhexanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.
Comparaison Avec Des Composés Similaires
3,4-Dimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional group.
3,4-Dimethylhexanol: The corresponding alcohol of 3,4-dimethylhexanal.
3,4-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
27608-05-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
3,4-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
AFFOREKIFCONEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


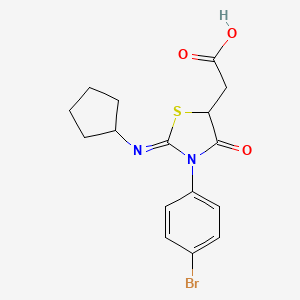


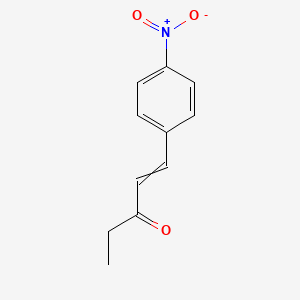


![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
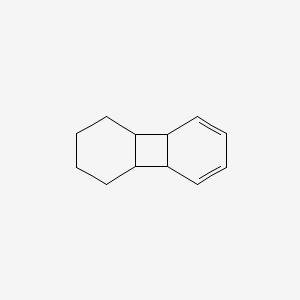
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
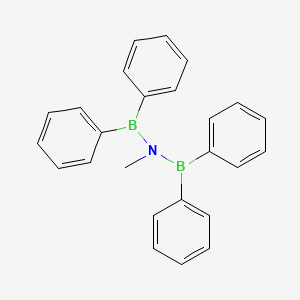
![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
